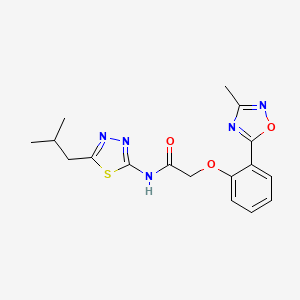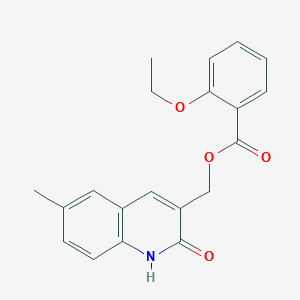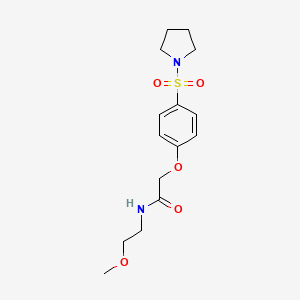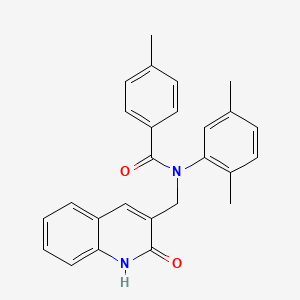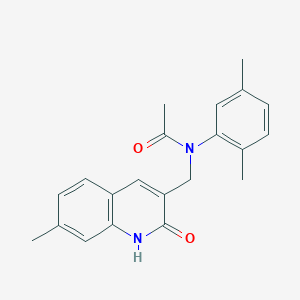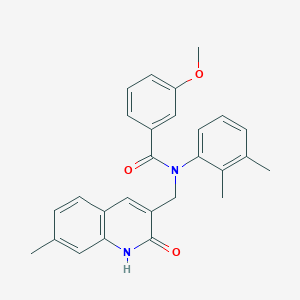
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide acts as a highly selective agonist of the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the modulation of pain perception, mood, and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward processing. It has also been shown to have anti-inflammatory properties and to be neuroprotective in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has a number of advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, which makes it a useful tool for investigating the physiological and biochemical effects of delta-opioid receptor activation. It also has a relatively long half-life, which allows for extended periods of receptor activation. However, this compound also has some limitations. It has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. One area of interest is the investigation of the role of the delta-opioid receptor in the development and treatment of addiction. This compound has been shown to have potential as a treatment for opioid addiction, and further research in this area could lead to the development of new therapies. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of pain, mood disorders, and neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its off-target effects at high concentrations.
Métodos De Síntesis
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with paraformaldehyde to form a piperidine intermediate. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. The final step involves the reaction of the amine derivative with 1-(methylsulfonyl)-3-nitrobenzene, followed by reduction to form this compound.
Aplicaciones Científicas De Investigación
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. This compound has been used to investigate the role of the delta-opioid receptor in pain modulation, mood regulation, and addiction.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-6-4-16(5-7-18)15-23-22(25)17-10-12-24(13-11-17)31(26,27)19-8-9-20(29-2)21(14-19)30-3/h4-9,14,17H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUVBUAYYZPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

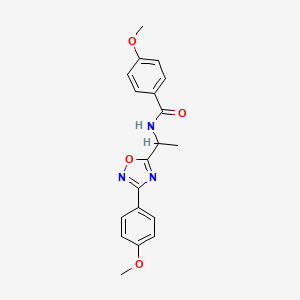

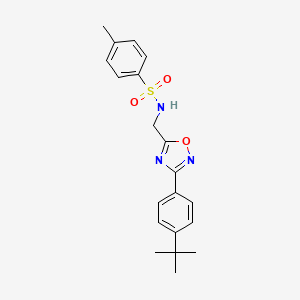

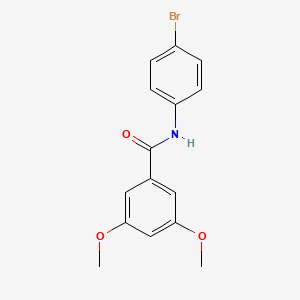
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
